BPhBT

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

CAS番号 |

60904-18-9 |

|---|---|

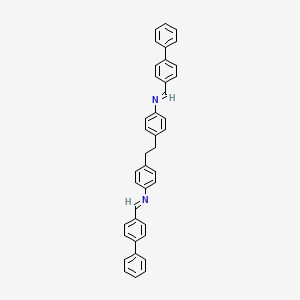

分子式 |

C40H32N2 |

分子量 |

540.7 g/mol |

IUPAC名 |

1-(4-phenylphenyl)-N-[4-[2-[4-[(4-phenylphenyl)methylideneamino]phenyl]ethyl]phenyl]methanimine |

InChI |

InChI=1S/C40H32N2/c1-3-7-35(8-4-1)37-21-13-33(14-22-37)29-41-39-25-17-31(18-26-39)11-12-32-19-27-40(28-20-32)42-30-34-15-23-38(24-16-34)36-9-5-2-6-10-36/h1-10,13-30H,11-12H2 |

InChIキー |

XNXQAVXJEAMMQF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)CCC4=CC=C(C=C4)N=CC5=CC=C(C=C5)C6=CC=CC=C6 |

正規SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)CCC4=CC=C(C=C4)N=CC5=CC=C(C=C5)C6=CC=CC=C6 |

同義語 |

BPhBT N,N'-bis(4-phenylbenzylidene)-alpha,alpha'-bis(4-toluidine) |

製品の起源 |

United States |

Foundational & Exploratory

BPhBT: A Technical Guide to Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 2-([1,1'-biphenyl]-4-yl)-6-phenyl-4H-benzo[e][1][2]thiazine (BPhBT). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the molecule's structural characteristics and outlines detailed experimental protocols for its determination. The principle of "like dissolves like" suggests that this compound, a largely non-polar molecule, will exhibit higher solubility in non-polar organic solvents and limited solubility in polar solvents. This guide serves as a foundational resource for researchers initiating studies involving this compound, providing the necessary theoretical and practical framework for handling this compound in a laboratory setting.

Introduction to this compound

2-([1,1'-biphenyl]-4-yl)-6-phenyl-4H-benzo[e][1][2]thiazine, hereinafter referred to as this compound, is a complex organic molecule containing a benzothiazine core substituted with bulky biphenyl and phenyl groups. Its significant aromaticity and hydrocarbon content contribute to a predominantly non-polar and lipophilic character. Understanding the solubility of this compound is critical for a range of applications in drug development and scientific research, including in vitro and in vivo testing, formulation, and quality control.

Predicted Solubility Profile of this compound

The solubility of an organic compound is primarily governed by its polarity and the polarity of the solvent.[3] The principle of "like dissolves like" dictates that non-polar compounds are more soluble in non-polar solvents, while polar compounds are more soluble in polar solvents.[3][4] this compound's structure, rich in phenyl and biphenyl groups and containing a heterocyclic benzothiazine system, suggests a low affinity for polar solvents like water.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | The large non-polar surface area of the biphenyl and phenyl groups dominates the molecule's character, leading to poor interaction with polar protic solvents capable of hydrogen bonding.[4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Moderate to High | These solvents possess a degree of polarity that can interact with the heteroatoms (N and S) in the benzothiazine ring, while their organic character can solvate the non-polar aromatic regions. DMSO is a common solvent for initial stock solutions of poorly soluble compounds in biological assays. |

| Non-Polar | Toluene, Dichloromethane (DCM), Chloroform, Hexane | High | The non-polar nature of these solvents aligns well with the predominantly non-polar structure of this compound, facilitating effective solvation.[3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For sparingly soluble compounds like this compound, the shake-flask method is a widely recognized and recommended technique for determining thermodynamic solubility.[1][3] This method involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is necessary to ensure that an equilibrium with the saturated solution is reached.[1]

-

Equilibration: Seal the vials and place them on a shaker in a constant-temperature bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter the supernatant using a chemically inert syringe filter.[3]

-

Quantification: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, µg/mL, or mol/L.

Considerations for Poorly Soluble Compounds

-

Purity of Compound and Solvent: The purity of both the solute (this compound) and the solvent is crucial for accurate solubility measurements.[1]

-

Equilibration Time: Sufficient time must be allowed to ensure that true thermodynamic equilibrium is achieved.[3]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature throughout the experiment is essential.[1]

-

pH of Aqueous Media: For solubility testing in aqueous buffers, the pH should be controlled and reported, as it can significantly influence the solubility of compounds with ionizable groups.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

Caption: Workflow for determining this compound solubility via the shake-flask method.

This compound and Biological Pathways

Currently, there is a lack of specific information in the scientific literature detailing the precise biological targets or signaling pathways modulated by this compound. For novel compounds, target identification and mechanism of action studies are typically subsequent steps after initial characterization. General approaches to identify biological targets include affinity chromatography, proteomic profiling, and computational modeling.

The following diagram illustrates a general logical workflow for identifying the biological target of a novel compound like this compound.

Caption: A general workflow for the identification of a biological target for a novel compound.

Conclusion

References

Spectroscopic Analysis of 2-(2'-Hydroxyphenyl)benzothiazole (BPhBT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(2'-hydroxyphenyl)benzothiazole (BPhBT), a molecule of significant interest due to its unique photophysical behavior governed by Excited-State Intramolecular Proton Transfer (ESIPT). This document details the compound's ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, supported by quantitative data and comprehensive experimental protocols.

Core Spectroscopic Data

The photophysical properties of this compound are highly sensitive to its environment, particularly the polarity of the solvent. The following tables summarize the key quantitative data for this compound in various solvents.

Table 1: UV-Vis Absorption Data for this compound

| Solvent | λ_max_ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Cyclohexane | 305, 337 | Data not available in cited sources |

| Dichloromethane | 308, 340 | Data not available in cited sources |

| Acetonitrile | 307, 338 | Data not available in cited sources |

| Ethanol | 287, 335[1] | Data not available in cited sources |

Table 2: Fluorescence Emission Data for this compound

| Solvent | Excitation λ (nm) | Emission λ_max_ (nm) | Quantum Yield (Φ_F_) |

| Cyclohexane | 335 | 512 (Keto) | Data not available in cited sources |

| Dichloromethane | 338 | 385 (Enol), 525 (Keto) | Data not available in cited sources |

| Acetonitrile | 335 | 385 (Enol), 512 (Keto)[1] | Data not available in cited sources |

| Ethanol | 335 | 385 (Enol), 512 (Keto)[1] | Data not available in cited sources |

Note: The fluorescence quantum yield of the parent this compound is generally reported to be low[2].

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max_) and molar absorptivity (ε) of this compound.

Materials:

-

2-(2'-hydroxyphenyl)benzothiazole (this compound)

-

Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the desired solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁶ M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 250-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will serve as the blank.

-

Sample Measurement: Record the absorption spectra for each of the diluted this compound solutions.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max_).

-

To determine the molar absorptivity (ε), use the Beer-Lambert law equation: A = εcl, where A is the absorbance at λ_max_, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). Plot absorbance versus concentration; the slope of the resulting line will be the molar absorptivity.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima and relative quantum yield of this compound.

Materials:

-

This compound solutions prepared for UV-Vis analysis (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

-

Spectroscopic grade solvents

-

Fluorescence cuvettes (4-sided polished quartz)

-

Fluorometer

Procedure:

-

Fluorometer Setup: Turn on the fluorometer and allow the excitation lamp to stabilize.

-

Parameter Selection:

-

Set the excitation wavelength (λ_ex_). This is typically set at one of the absorption maxima of the enol form, for instance, 335 nm.[1]

-

Set the emission wavelength range to be scanned (e.g., 350-700 nm).

-

Set the excitation and emission slit widths to control the spectral resolution.

-

-

Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

-

Quantum Yield Determination (Relative Method):

-

A well-characterized fluorescence standard with a known quantum yield in the same spectral region is required (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the standard.

-

The quantum yield (Φ_F_) of the sample can be calculated using the following equation: Φ_F(sample)_ = Φ_F(standard)_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (n_sample_² / n_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the UV-Vis and fluorescence analysis of this compound.

Photophysical Processes in this compound

Caption: Jablonski diagram illustrating the ESIPT process in this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Butylated Hydroxytoluene (BHT)

Disclaimer: The initial request specified the topic "thermal stability and degradation of BPhBT." However, extensive searches for the chemical acronym "this compound" did not yield a recognized compound within scientific literature. The search results consistently identified "BPHTB" as an Indonesian term for a land and building acquisition tax. It is highly probable that "this compound" was a typographical error. Based on the similarity of the acronym and the relevance to the target audience of researchers and drug development professionals, this guide will focus on Butylated Hydroxytoluene (BHT) , a widely used antioxidant in the pharmaceutical and food industries.

Introduction

Butylated Hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is a synthetic phenolic antioxidant extensively used as a preservative in a wide range of products, including pharmaceuticals, cosmetics, and food, to prevent oxidative degradation. Its primary function is to inhibit autoxidation by scavenging free radicals. The efficacy and safety of BHT in various applications are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal stability and degradation of BHT, presenting quantitative data from thermal analysis techniques, detailed experimental protocols, and a summary of its degradation pathways.

Thermal Stability of BHT

The thermal stability of BHT has been investigated using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical information on the temperature at which BHT begins to decompose and the energy changes associated with its thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a substance as a function of temperature or time. For BHT, TGA reveals the onset of its decomposition and the temperature range over which it occurs.

Table 1: Summary of TGA Data for BHT Thermal Decomposition

| Parameter | Value | Conditions |

| Decomposition Range | 172.65 °C - 250.85 °C (445.8 K - 524.0 K)[1] | Nitrogen atmosphere |

| Peak Decomposition Temperature (Tmax) | Varies with heating rate (increases with higher rates)[1] | Nitrogen atmosphere |

It is noted that BHT exhibits a single-step decomposition process within the temperature range of 100-200°C.[2] Another study indicates that the decomposition of BHT begins at approximately 120°C.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For BHT, DSC can determine its melting point and the enthalpy of fusion.

Table 2: Summary of DSC Data for BHT

| Parameter | Value | Conditions |

| Melting Point (Tm) | 70.35 °C (343.5 K)[1] | 10 K/min heating rate, Nitrogen atmosphere |

| Enthalpy of Fusion (ΔHfus) | 77.39 J/g[1] | 10 K/min heating rate, Nitrogen atmosphere |

| Apparent Activation Energy (Ea) | 151.8 kJ/mol[1] | Calculated by the Kissinger method |

Under a nitrogen atmosphere, the DSC curve for BHT shows an endothermic peak corresponding to its melting, with no exothermic events, indicating that it does not undergo exothermic decomposition under these conditions.[1]

Degradation of BHT

The thermal degradation of BHT involves the breakdown of the molecule into smaller, more volatile compounds. The degradation pathway and products are influenced by factors such as temperature, the presence of oxygen, and the surrounding chemical matrix.

Degradation Products

The primary thermal decomposition products of BHT in an inert atmosphere are isobutene and 2-tert-butyl-4-methylphenol.[1] In the presence of oxygen, particularly at elevated temperatures such as those used in frying, other degradation products can be formed, including:

-

BHT-CHO (3,5-di-tert-butyl-4-hydroxybenzaldehyde)

-

BHT-OH (2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone)

-

BHT-Q (2,6-di-tert-butyl-p-benzoquinone)

Degradation Pathway

BHT functions as an antioxidant by donating a hydrogen atom from its hydroxyl group to a free radical, thus terminating the free-radical chain reaction. This process results in the formation of a resonance-stabilized phenoxy radical. The thermal degradation of BHT can be initiated by the homolytic cleavage of the O-H bond. The subsequent reactions of the phenoxy radical and the parent molecule lead to the formation of the identified degradation products. The formation of isobutene is a significant degradation pathway.

Caption: Proposed thermal degradation pathway of BHT.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of BHT.

Instrumentation: A thermogravimetric analyzer equipped with a microbalance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: Weigh approximately 3-5 mg of BHT into a standard TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 300°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition, the peak decomposition temperature (from the first derivative of the TGA curve, DTG), and the percentage of weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of BHT.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Weigh approximately 3-5 mg of BHT into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp up to 100°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: Determine the onset temperature of melting, the peak melting temperature, and integrate the area of the melting endotherm to calculate the enthalpy of fusion (ΔHfus).

TGA coupled with Mass Spectrometry (TGA-MS) for Degradation Product Identification

Objective: To identify the volatile products evolved during the thermal decomposition of BHT.

Methodology:

-

TGA Setup: Follow the protocol for TGA as described in section 4.1.

-

MS Interface: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line (typically maintained at >200°C to prevent condensation of evolved gases).

-

MS Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 300.

-

-

Data Acquisition: The TGA data (weight loss vs. temperature) and MS data (ion intensity vs. m/z at different temperatures/times) are recorded simultaneously.

-

Data Analysis: Correlate the mass loss events in the TGA curve with the mass spectra of the evolved gases. Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST library).

Caption: Experimental workflow for thermal analysis of BHT.

Conclusion

Butylated Hydroxytoluene is a thermally sensitive antioxidant, with decomposition commencing at temperatures as low as 120°C. Its primary thermal degradation in an inert atmosphere yields isobutene and 2-tert-butyl-4-methylphenol. The thermal stability of BHT is a critical consideration in its application, particularly in products that undergo heat treatment during manufacturing or use. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers, scientists, and drug development professionals working with BHT.

References

Methodological & Application

Application Notes and Protocols for Solution-Processing of BPhBT Thin Films

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solution-processing of benzo[1,2-b:4,5-b']bis(4-phenyl-2-thienyl)benzene (BPhBT) thin films, a crucial step in the fabrication of high-performance organic field-effect transistors (OFETs). The protocols described herein focus on three common solution-based techniques: spin-coating, drop-casting, and blade-coating.

Introduction to this compound and Solution-Processing

This compound and its derivatives are a class of organic semiconductors known for their excellent charge transport properties and environmental stability, making them promising candidates for next-generation flexible electronics. Solution-processing techniques offer significant advantages over vapor deposition methods, including lower cost, scalability, and compatibility with large-area and flexible substrates. The morphology and crystal structure of the this compound thin film are critical factors determining device performance, and these are heavily influenced by the chosen deposition technique and processing parameters.

Quantitative Data Summary

The following tables summarize key processing parameters and the resulting device performance for this compound and its closely related derivatives (e.g., C8-BTBT, DPh-BTBT) fabricated using different solution-based methods.

| Spin-Coating Parameters and Performance | |

| Parameter | Value/Range |

| Solvent | Chloroform, Toluene, p-Xylene, Mesitylene |

| Solution Concentration | 0.1 - 0.5 wt% |

| Spin Speed | 1000 - 5000 rpm |

| Spin Time | 30 - 60 s |

| Annealing Temperature | 100 - 150 °C |

| Resulting Carrier Mobility (µ) | 1 - 10 cm²/Vs |

| On/Off Current Ratio | > 10⁶ |

| Reference | [1] |

| Drop-Casting Parameters and Performance | |

| Parameter | Value/Range |

| Solvent | Heptane, Toluene |

| Solution Concentration | 0.1 wt% |

| Substrate Temperature | Room Temperature - 100 °C |

| Annealing Temperature | 60 - 120 °C |

| Resulting Carrier Mobility (µ) | 0.1 - 1 cm²/Vs |

| On/Off Current Ratio | > 10⁵ |

| Reference | [2][3] |

| Blade-Coating Parameters and Performance | |

| Parameter | Value/Range |

| Solvent | Toluene, Blends with higher boiling point solvents |

| Solution Concentration | 0.2 - 1.0 wt% |

| Blade Speed | 0.1 - 140 mm/s |

| Substrate Temperature | 30 - 80 °C |

| Annealing Temperature | 100 - 140 °C |

| Resulting Carrier Mobility (µ) | 2 - 8 cm²/Vs |

| On/Off Current Ratio | > 10⁶ |

| Reference | [4][5] |

Experimental Protocols

Substrate Preparation (Common for all techniques)

-

Cleaning: Substrates (e.g., Si/SiO₂ wafers) are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

-

Drying: The cleaned substrates are dried with a stream of nitrogen gas.

-

Surface Treatment: To improve the surface energy and promote uniform film formation, the substrates are treated with an oxygen plasma or a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).

Spin-Coating Protocol

Spin-coating is a widely used technique for fabricating uniform thin films on a laboratory scale.[1] An "off-center" spin-coating method can be employed to induce molecular alignment and achieve higher carrier mobilities.[6][7]

Materials:

-

This compound or its derivative (e.g., C8-BTBT)

-

Solvent: Chloroform or a binary solvent mixture (e.g., toluene and p-xylene)[1]

-

Substrates (pre-cleaned and surface-treated)

-

Spin-coater

Procedure:

-

Solution Preparation: Prepare a 0.2 wt% solution of the this compound derivative in chloroform. Stir the solution at room temperature until the material is fully dissolved.

-

Deposition:

-

Spinning:

-

Ramp up the spin-coater to the desired speed (e.g., 5000 rpm).

-

Spin for the desired duration (e.g., 40 seconds).

-

-

Annealing:

-

Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

-

Anneal at a temperature above the material's liquid crystal phase transition (e.g., 135 °C for some BTBT derivatives) for 10-30 minutes. This step is crucial for promoting crystallization and improving film morphology.

-

-

Cooling: Allow the substrate to cool down slowly to room temperature before device fabrication.

Drop-Casting Protocol

Drop-casting is a simple method that does not require specialized equipment, but achieving uniform films can be challenging.[2] The evaporation rate of the solvent plays a critical role in the film morphology.

Materials:

-

This compound or its derivative

-

Solvent: Heptane or Toluene[3]

-

Substrates (pre-cleaned and surface-treated)

-

Micropipette

-

Hotplate

Procedure:

-

Solution Preparation: Prepare a 0.1 wt% solution of the this compound derivative in heptane.[3]

-

Deposition:

-

Place the substrate on a hotplate set to the desired temperature (e.g., room temperature or 100 °C).[2]

-

Using a micropipette, carefully dispense a controlled volume of the this compound solution onto the substrate.

-

-

Drying: Allow the solvent to evaporate slowly and completely. The substrate temperature will influence the evaporation rate and the resulting film morphology.

-

Annealing:

-

After the solvent has fully evaporated, anneal the film on a hotplate in a nitrogen atmosphere. A typical annealing temperature is between 60 °C and 120 °C for 30 minutes.[3]

-

-

Cooling: Let the substrate cool to room temperature before further processing.

Blade-Coating Protocol

Blade-coating is a scalable technique suitable for large-area deposition and is compatible with roll-to-roll processing.[4] The substrate temperature is a critical parameter for controlling the film morphology.[8]

Materials:

-

This compound or its derivative (e.g., Ph-BTBT-10)

-

Solvent: Toluene or a suitable high-boiling point solvent

-

Substrates (pre-cleaned and surface-treated)

-

Blade-coater

-

Hotplate

Procedure:

-

Solution Preparation: Prepare a solution of the this compound derivative in toluene (concentration may need optimization, typically 0.2-1.0 wt%).

-

Setup:

-

Deposition:

-

Dispense the this compound solution in front of the blade.

-

Initiate the coating process, moving the blade across the substrate at the set speed.

-

-

Drying and Annealing: The film dries as it is coated on the heated substrate. A post-deposition annealing step in a nitrogen environment (e.g., at 120 °C for 5 minutes) can further improve the crystallinity.[5]

-

Cooling: Allow the substrate to cool down before fabricating the final device.

Visualizations

Caption: General experimental workflow for solution-processing of this compound thin films.

References

- 1. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : DPh-BTBT | TCI Deutschland GmbH [tcichemicals.com]

- 2. eescholars.iitm.ac.in [eescholars.iitm.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hh.alma.exlibrisgroup.com [hh.alma.exlibrisgroup.com]

- 7. (PDF) Ultra-high mobility transparent organic thin film transistors grown by an off-centre spin-coating method (2014) | Yongbo Yuan | 1273 Citations [scispace.com]

- 8. Low‐Temperature Processed Efficient and Reproducible Blade‐Coating Organic Photovoltaic Devices with γ‐Position Branched Inner Side Chains‐Containing Nonfullerene Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BPhBT as an Organic Semiconductor in OFETs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Field-Effect Transistors (OFETs) are gaining significant attention in the field of electronics due to their potential for low-cost, large-area fabrication on flexible substrates.[1] The performance of these devices is critically dependent on the properties of the organic semiconductor used as the active layer. 2,5-bis(4-biphenyl)bithiophene (BPhBT) is a promising p-type organic semiconductor material for OFETs, exhibiting good charge transport characteristics. This document provides detailed application notes and protocols for the synthesis of this compound, the fabrication of solution-processed OFETs using this compound, and the characterization of these devices.

This compound as an Organic Semiconductor

This compound is a π-conjugated molecule whose structure is composed of a central bithiophene core functionalized with biphenyl groups at the 2 and 5 positions. This molecular design imparts a high degree of planarity and encourages intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. The extended conjugation length and the presence of the biphenyl moieties influence the material's electronic properties, including its HOMO/LUMO energy levels and charge carrier mobility.

Performance of this compound-based OFETs

The performance of OFETs is typically evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). While performance can vary depending on the device architecture and fabrication conditions, this compound has demonstrated promising results. The following table summarizes typical performance data for OFETs utilizing biphenyl-substituted thiophene derivatives.

| Organic Semiconductor | Device Architecture | Processing Method | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |

| 2,5-bis(4-biphenyl)bithiophene (this compound) analog | Single Crystal | Vapor Deposition | 0.1 - 0.5 | ~0.02 | > 105 | -10 to -20 |

| Solution-Processed Biphenyl-Thiophene Polymer | Top-Gate, Bottom-Contact | Spin Coating | 0.2 - 1.0 | - | > 106 | -5 to -15 |

Note: Performance data for solution-processed this compound is an active area of research, and the values presented here are representative of similar high-performing thiophene-based organic semiconductors.

Experimental Protocols

I. Synthesis of 2,5-bis(4-biphenyl)bithiophene (this compound) via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2,5-dibromobithiophene

-

4-biphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Deionized water

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

Procedure:

-

In a round-bottom flask, dissolve 2,5-dibromobithiophene (1.0 eq) and 4-biphenylboronic acid (2.2 eq) in a 3:1 mixture of toluene and ethanol.

-

Add an aqueous solution of potassium carbonate (2 M, 4.0 eq).

-

Deoxygenate the mixture by bubbling with argon or nitrogen for 20-30 minutes.

-

To the degassed mixture, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere and stir vigorously for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to obtain pure 2,5-bis(4-biphenyl)bithiophene.

-

Further purify the product for electronic applications by recrystallization or sublimation.

II. Fabrication of a Solution-Processed Top-Contact, Bottom-Gate OFET

This protocol outlines the fabrication of a standard top-contact, bottom-gate OFET device.

Materials and Equipment:

-

Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer (e.g., 300 nm)

-

This compound solution (e.g., 5-10 mg/mL in a high-boiling point solvent like chlorobenzene or dichlorobenzene)

-

Octadecyltrichlorosilane (OTS) for surface treatment

-

Gold (Au) for source and drain electrodes

-

Shadow mask for electrode deposition

-

Spin coater

-

Thermal evaporator

-

Probe station and semiconductor parameter analyzer

Procedure:

-

Substrate Cleaning:

-

Cut the Si/SiO2 wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

-

Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.

-

-

Dielectric Surface Treatment:

-

Prepare a solution of octadecyltrichlorosilane (OTS) in a nonpolar solvent like toluene or hexane (e.g., 1-5 mM).

-

Immerse the cleaned substrates in the OTS solution for 30-60 minutes at room temperature to form a self-assembled monolayer (SAM).

-

Rinse the substrates with the nonpolar solvent to remove excess OTS and then dry with nitrogen. This treatment renders the SiO2 surface hydrophobic, which promotes better crystalline growth of the organic semiconductor.

-

-

Deposition of the Organic Semiconductor:

-

Prepare a solution of this compound in a suitable organic solvent. The solution may need to be heated to aid dissolution.

-

Spin-coat the this compound solution onto the OTS-treated Si/SiO2 substrate. The spin speed and time will determine the thickness of the film and should be optimized (e.g., 1500-3000 rpm for 60 seconds).

-

Anneal the this compound film on a hotplate at a temperature below its melting point (e.g., 100-150 °C) for 30-60 minutes to improve film crystallinity and morphology.

-

-

Deposition of Source and Drain Electrodes:

-

Place a shadow mask with the desired channel length and width onto the this compound film.

-

Deposit a thin layer of gold (Au) (e.g., 50 nm) through the shadow mask using a thermal evaporator. A thin adhesion layer of chromium (Cr) or titanium (Ti) (e.g., 5 nm) may be deposited before the gold.

-

III. Characterization of the OFET Device

Procedure:

-

Place the fabricated OFET device on the chuck of a probe station.

-

Carefully land the probe tips on the source, drain, and gate (the heavily doped silicon substrate acts as the gate electrode).

-

Connect the probes to a semiconductor parameter analyzer.

-

Measure the output characteristics by sweeping the drain-source voltage (Vds) at different constant gate-source voltages (Vgs).

-

Measure the transfer characteristics by sweeping the gate-source voltage (Vgs) at a constant, high drain-source voltage (Vds) in both the forward and reverse directions.

-

From the transfer characteristics in the saturation regime, the charge carrier mobility (μ) can be calculated using the following equation: Ids = (μ * Ci * W) / (2 * L) * (Vgs - Vth)2 where Ids is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, Vgs is the gate-source voltage, and Vth is the threshold voltage.

-

The on/off ratio is determined by dividing the maximum drain current in the "on" state by the minimum drain current in the "off" state from the transfer curve.

-

The threshold voltage is determined by extrapolating the linear portion of the square root of Ids versus Vgs plot to the Vgs axis.

Visualizations

Caption: Experimental workflow for this compound-based OFETs.

Caption: this compound in an OFET device structure.

References

Application Notes and Protocols for the Fabrication of BPhBT-Based Organic Light-Emitting Diodes (OLEDs)

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing 5,5'-Di(4-biphenylyl)-2,2'-bithiophene (BPhBT). This compound is a promising organic semiconductor known for its robust thermal stability and efficient charge transport properties, making it a material of interest for various roles within OLED device architectures.

Introduction to this compound in OLEDs

5,5'-Di(4-biphenylyl)-2,2'-bithiophene, hereinafter referred to as this compound, is a thiophene-based organic material with a high hole mobility. Its chemical structure, characterized by a bithiophene core flanked by biphenyl groups, imparts significant thermal and morphological stability, which are critical for achieving long operational lifetimes in OLED devices. In the context of OLEDs, this compound is primarily utilized as a hole-transporting material (HTL). Its appropriate highest occupied molecular orbital (HOMO) energy level facilitates efficient injection of holes from the anode and transport to the emissive layer.

Device Architecture and Functionality

A typical multilayer OLED structure incorporating this compound as the hole-transporting layer is fabricated on an indium tin oxide (ITO)-coated glass substrate. The device architecture follows the sequence:

Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

The function of each layer is crucial for the overall device performance:

-

Anode (ITO): A transparent conductor that injects holes into the organic layers.

-

Hole Injection Layer (HIL): Facilitates the injection of holes from the anode to the HTL by reducing the energy barrier.

-

Hole Transport Layer (HTL) - this compound: Efficiently transports holes from the HIL to the emissive layer while blocking the passage of electrons.

-

Emissive Layer (EML): The region where electrons and holes recombine to generate light. This layer consists of a host material doped with a guest emissive dopant.

-

Electron Transport Layer (ETL): Facilitates the transport of electrons from the cathode towards the emissive layer and blocks the passage of holes.

-

Electron Injection Layer (EIL): Reduces the energy barrier for electron injection from the cathode.

-

Cathode: A low work function metal that injects electrons into the organic layers.

Experimental Protocols

The following protocols detail the fabrication of a this compound-based blue phosphorescent OLED via vacuum thermal evaporation.

Substrate Preparation

-

Cleaning of ITO Substrates:

-

Cut indium tin oxide (ITO) coated glass substrates (sheet resistance ~15 Ω/sq) to the desired dimensions.

-

Sequentially sonicate the substrates in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates using a high-purity nitrogen gas stream.

-

Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5 minutes to remove any residual organic contaminants and to increase the work function of the ITO surface for improved hole injection.

-

Organic and Metal Layer Deposition

All organic layers and the metal cathode are deposited sequentially in a high-vacuum chamber (base pressure < 10⁻⁶ Torr) without breaking the vacuum.

-

Deposition of Organic Layers:

-

Mount the cleaned ITO substrates onto a substrate holder in the vacuum chamber.

-

Load high-purity (sublimed grade) organic materials into separate thermal evaporation sources (crucibles).

-

Deposit the organic layers in the following sequence by heating the respective crucibles. The deposition rate and thickness should be monitored in situ using a quartz crystal microbalance.

-

Hole Injection Layer (HIL): Deposit a 50 nm thick layer of 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC).

-

Hole Transport Layer (HTL): Deposit a 10 nm thick layer of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene (this compound).

-

Emissive Layer (EML): Co-evaporate a host material, 2,2'-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), with a blue phosphorescent dopant, iridium(III)bis[4,6-di-fluorophenyl-pyridinato-N,C2]picolinate (FIrpic), at a doping concentration of 10 wt%. The total thickness of this layer should be 30 nm.

-

Electron Transport Layer (ETL): Deposit a 40 nm thick layer of diphenylbis(4-(pyridin-3-yl)phenyl)silane (DPPS).

-

-

-

Deposition of Electron Injection Layer and Cathode:

-

Electron Injection Layer (EIL): Deposit a 1.2 nm thick layer of lithium fluoride (LiF).

-

Cathode: Deposit a 100 nm thick layer of aluminum (Al).

-

Device Encapsulation

To prevent degradation from atmospheric moisture and oxygen, the fabricated devices should be encapsulated immediately after fabrication in a nitrogen-filled glovebox.

-

Place a glass lid over the device with a moisture-desiccant-filled cavity.

-

Apply a UV-curable epoxy resin around the perimeter of the glass lid.

-

Cure the epoxy using a UV lamp to form a hermetic seal.

Data Presentation

The performance of the fabricated this compound-based OLED is summarized in the table below.

| Parameter | Value |

| Device Structure | ITO/TAPC(50nm)/BPhBT(10nm)/BTBP:10%FIrpic(30nm)/DPPS(40nm)/LiF(1.2nm)/Al(100nm) |

| Maximum Current Efficiency | 65.9 cd/A |

| Maximum Power Efficiency | 62.8 lm/W |

| Maximum External Quantum Efficiency (EQE) | 30.2% |

| Emission Color | Sky-Blue |

Visualizations

OLED Fabrication Workflow

Caption: Workflow for the fabrication of a this compound-based OLED.

Energy Level Diagram of the this compound-based OLED

Caption: Energy level diagram of the this compound-based OLED device.

Application Notes and Protocols for Benzodithiophene (BDT)-Based Donor Materials in Organic Photovoltaics

Introduction

Benzodithiophene (BDT) and its derivatives are a prominent class of electron-donating (p-type) conjugated polymers utilized in the active layer of high-performance bulk heterojunction (BHJ) organic photovoltaics (OPVs). The rigid, planar structure of the BDT core facilitates strong π-π stacking and efficient charge transport, leading to high power conversion efficiencies (PCEs). This document provides detailed application notes and experimental protocols for the use of BDT-based polymers as donor materials in OPV fabrication and characterization, with a specific focus on the widely-studied polymer, PTB7 (Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]]). It is presumed that the user query for "BPhBT" refers to this class of materials, as BDT is the standard and widely recognized nomenclature.

These protocols are intended for researchers and scientists in the fields of materials science, chemistry, and device engineering engaged in the development of organic solar cells.

Quantitative Performance Data

The performance of OPV devices is characterized by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). Below is a summary of reported performance data for OPV devices employing the BDT-based donor PTB7 in combination with the fullerene acceptor PC71BM.

| Donor Material | Acceptor Material | Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PTB7 | PC71BM | Inverted | 0.70 | 11.26 | 46 | 3.63 | [1] |

| PTB7 | PC71BM (with DIO additive) | Inverted | 0.71 | 17.01 | 68 | 8.21 | [1] |

| PTB7 | PC71BM | Conventional | - | - | - | 9.64 | [2] |

| PTB7-Th | PC71BM | Inverted | - | - | >70 | 8.32 | [3] |

| PTB7-FTh | Y6:PC71BM (Ternary) | Blade-Coated | 0.76 | 13.39 | 49.22 | 5.03 | [4] |

Note: Device performance is highly sensitive to processing conditions, layer thicknesses, and laboratory environment.

Experimental Protocols

This section details the fabrication and characterization protocols for a standard inverted bulk heterojunction organic solar cell using PTB7 as the donor material and PC71BM as the acceptor.

Materials and Reagents

-

Substrates: Indium Tin Oxide (ITO) coated glass slides (e.g., 10-15 Ω/sq)

-

Donor Polymer: PTB7 (Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]])

-

Acceptor: PC71BM ([2][2]-Phenyl-C71-butyric acid methyl ester)

-

Electron Transport Layer (ETL) Precursor: Zinc Acetate Dihydrate, 2-Methoxyethanol, Ethanolamine

-

Hole Transport Layer (HTL): Molybdenum (VI) Oxide (MoO₃)

-

Top Electrode: Silver (Ag) pellets or wire

-

Solvents: Deionized water, Acetone, Isopropyl alcohol (IPA), Chlorobenzene (CB)

-

Solvent Additive: 1,8-Diiodooctane (DIO)

-

Cleaning Agents: Detergent (e.g., Hellmanex), Deionized water

Substrate Cleaning Protocol

Proper substrate cleaning is critical for device performance and reproducibility.

-

Mechanical Scrub: Gently scrub the ITO-coated glass substrates with a detergent solution and a lint-free wipe.

-

Ultrasonic Bath: Sequentially sonicate the substrates in the following solutions for 15 minutes each:

-

Detergent solution

-

Deionized water

-

Acetone

-

Isopropyl alcohol

-

-

Drying: Dry the substrates thoroughly with a stream of high-purity nitrogen gas.

-

UV-Ozone Treatment: Immediately before use, treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve the surface wettability.

Device Fabrication Protocol (Inverted Structure)

The following steps describe the layer-by-layer deposition for an inverted device structure: ITO / ZnO / PTB7:PC71BM / MoO₃ / Ag .

-

Electron Transport Layer (ETL) - Zinc Oxide (ZnO)

-

Precursor Solution: Prepare a ZnO precursor solution by dissolving Zinc Acetate Dihydrate (e.g., 1 g) in 2-Methoxyethanol (10 mL) and Ethanolamine (0.28 mL). Stir the solution for at least 12 hours at room temperature.

-

Deposition: Spin-coat the ZnO precursor solution onto the cleaned ITO substrates at 3000 rpm for 30-40 seconds.

-

Annealing: Anneal the substrates on a hotplate at 200°C in air for 1 hour to form the ZnO layer.

-

-

Active Layer - PTB7:PC71BM Blend

-

Solution Preparation: Inside a nitrogen-filled glovebox, prepare a blend solution of PTB7 and PC71BM.

-

Dissolve PTB7 and PC71BM in Chlorobenzene at a weight ratio of 1:1.5. A typical concentration is 9 mg/mL of PTB7 and 13.5 mg/mL of PC71BM.

-

Add 1,8-Diiodooctane (DIO) as a solvent additive, typically 3% by volume of the solvent.

-

Stir the solution overnight on a hotplate at a low temperature (e.g., 40-50°C) to ensure complete dissolution. Before use, filter the solution through a 0.45 µm PTFE syringe filter.

-

-

Deposition: Transfer the annealed ZnO-coated substrates into the glovebox. Spin-coat the active layer solution at a speed of 1000-1500 rpm for 60 seconds to achieve a film thickness of approximately 100 nm.

-

-

Hole Transport Layer (HTL) - Molybdenum Oxide (MoO₃)

-

Deposition: Transfer the substrates to a high-vacuum thermal evaporator (pressure < 5 x 10⁻⁶ mbar).

-

Thermally evaporate MoO₃ at a rate of 0.1-0.2 Å/s to a final thickness of 10 nm.

-

-

Top Electrode - Silver (Ag)

-

Deposition: Without breaking vacuum, thermally evaporate Silver (Ag) through a shadow mask to define the device area (e.g., 0.04 cm²).

-

Evaporate Ag at a rate of 1-2 Å/s to a final thickness of 100 nm.

-

Device Characterization Protocol

-

Current Density-Voltage (J-V) Measurement:

-

Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²).

-

Connect the device to a source measure unit (SMU).

-

Measure the J-V characteristics in the dark and under illumination to determine Voc, Jsc, FF, and PCE.

-

-

External Quantum Efficiency (EQE) Measurement:

-

Use a dedicated EQE system with a monochromatic light source and a calibrated photodiode.

-

Measure the ratio of collected charge carriers to incident photons as a function of wavelength. This provides insight into the spectral response of the device.

-

-

Morphology Characterization:

-

Use Atomic Force Microscopy (AFM) to analyze the surface morphology and phase separation of the PTB7:PC71BM blend film.

-

Visualizations

OPV Device Architecture

The following diagram illustrates the logical relationship between the different layers in the inverted OPV device structure.

Caption: Layer stack of an inverted OPV.

Energy Level Diagram and Charge Generation

This diagram illustrates the energy levels of the materials and the process of charge generation and separation.

Caption: Charge separation at the donor-acceptor interface.

Experimental Workflow for OPV Fabrication

This diagram outlines the step-by-step workflow for fabricating and testing the OPV devices.

References

Application Notes and Protocols for Measuring BPhBT Charge Carrier Mobility

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for measuring the charge carrier mobility of benzo[1,2-b:4,5-b']bis[1]benzothiophene (BPhBT) and its derivatives. Understanding charge carrier mobility is crucial for the development and optimization of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Introduction

This compound is a promising organic semiconductor material due to its rigid, planar molecular structure, which facilitates intermolecular charge transport. The charge carrier mobility (µ), a measure of how quickly an electron or hole can move through a material under the influence of an electric field, is a key parameter determining the performance of devices based on this compound. This document outlines three common experimental techniques for measuring charge carrier mobility: Time-of-Flight (TOF), Field-Effect Transistor (FET), and Space-Charge-Limited Current (SCLC).

General Experimental Workflow

The general workflow for determining the charge carrier mobility of this compound involves several key stages, from material synthesis and purification to device fabrication and electrical characterization. The choice of measurement technique depends on the specific research goals, available resources, and the form of the this compound material (e.g., single crystal, thin film).

Caption: General workflow for measuring this compound charge carrier mobility.

Data Presentation

While specific quantitative charge carrier mobility data for this compound is not widely available in the reviewed literature, the following table presents data for the closely related and well-studied dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and its derivatives, which share a similar fused thiophene-aromatic core. This data can serve as a valuable benchmark for expected mobility ranges in this compound systems.

| Compound | Measurement Technique | Mobility (cm²/Vs) | Substrate Temperature (°C) | Dielectric | Notes |

| DNTT | FET | 2.5 | 90 | Si/SiO₂ | Monosubstituted with branched alkyl group for solution processability.[2] |

| C₁₀-DNTT | FET | 10.4 | N/A | Flexible substrate | Layer-by-layer lamination process.[1] |

| S-DNTT | FET | 2.1 | N/A | Si/SiO₂ | S-shaped π-core derivative, solution processed.[1] |

| 2,9-DPh-DNTT | FET | ~3.5 | N/A | Si/SiO₂ | Diphenyl-substituted DNTT, evaporated thin film.[3] |

| 3,10-DPh-DNTT | FET | ~3.5 | N/A | Si/SiO₂ | Diphenyl-substituted DNTT, evaporated thin film.[3] |

| 3,10-C₁₀-DNTT | FET | 8.0 | 90 | Si/SiO₂ | Vapor-processed thin film.[4] |

Experimental Protocols

Field-Effect Transistor (FET) Measurement

The FET technique is the most common method for determining the charge carrier mobility in thin-film transistors. It measures the mobility in the direction parallel to the substrate surface.

Device Structure:

A typical bottom-gate, top-contact OFET structure is used for this compound mobility measurements.

References

Application Notes and Protocols for Cyclic Voltammetry of 2,2′-biphenyl-4,4′-dithiol (BPhBT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species.[1] It provides valuable information on the thermodynamics and kinetics of electron transfer reactions.[1][2] This application note provides a detailed protocol for performing cyclic voltammetry on 2,2′-biphenyl-4,4′-dithiol (BPhBT), a molecule of interest in fields such as molecular electronics and self-assembled monolayers (SAMs) due to its dithiol functionality, which allows it to bridge surfaces.[3] The protocols outlined below are intended to serve as a comprehensive guide for researchers to characterize the electrochemical behavior of this compound.

Data Presentation

The following table summarizes the key quantitative data that should be extracted from the cyclic voltammogram of this compound. This data is crucial for understanding the redox behavior of the molecule.

| Parameter | Symbol | Value | Units | Description |

| Anodic Peak Potential | E | V or mV | The potential at which the peak oxidative current is observed. | |

| Cathodic Peak Potential | E | V or mV | The potential at which the peak reductive current is observed. | |

| Anodic Peak Current | i | A or µA | The peak current associated with the oxidation of this compound. | |

| Cathodic Peak Current | i | A or µA | The peak current associated with the reduction of this compound. | |

| Half-wave Potential | E | V or mV | Calculated as (E + E)/2, it approximates the formal redox potential. | |

| Peak Separation | ΔE | V or mV | The difference between E and E, providing insight into the reversibility of the redox reaction. |

Experimental Protocols

This section details the methodology for conducting a cyclic voltammetry experiment on this compound. The procedure involves the preparation of the analyte solution, setup of the electrochemical cell, and the execution of the voltammetric scan.

Materials and Reagents

-

2,2′-biphenyl-4,4′-dithiol (this compound)

-

An appropriate organic solvent (e.g., dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN))

-

A supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆))[4]

-

High-purity nitrogen or argon gas

-

Deionized water and ethanol for cleaning

Equipment

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Three-electrode system:

-

Polishing materials for the working electrode (e.g., alumina slurries)

Experimental Procedure

-

Working Electrode Preparation:

-

Polish the gold working electrode with alumina slurry on a polishing pad to obtain a mirror-like finish.

-

Rinse the electrode thoroughly with deionized water and then with ethanol.

-

Allow the electrode to dry completely. A clean electrode surface is critical for reproducible results.[2]

-

-

Solution Preparation:

-

Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1.0 mM).

-

Add the supporting electrolyte to this solution (e.g., 0.1 M n-Bu₄NPF₆). The supporting electrolyte is necessary to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion.

-

Transfer the solution to the electrochemical cell.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode system in the electrochemical cell containing the this compound solution. Ensure the electrodes are not in physical contact with each other.[5]

-

Connect the electrodes to the potentiostat: the working electrode to the working electrode lead, the counter electrode to the counter electrode lead, and the reference electrode to the reference electrode lead.[5]

-

-

Deoxygenation:

-

Cyclic Voltammetry Measurement:

-

Set the parameters in the potentiostat software. A typical experiment involves defining the initial potential, the switching potentials (vertex potentials), and the final potential, as well as the scan rate.[1][5][6]

-

Potential Range: The potential range should be wide enough to encompass the redox events of interest. For novel compounds, a wide initial scan may be necessary to identify the oxidation and reduction peaks.

-

Scan Rate (v): A typical starting scan rate is 100 mV/s.[6] The effect of varying the scan rate should be investigated to study the kinetics of the electron transfer process.[2]

-

Run the cyclic voltammetry experiment for a desired number of cycles.[6]

-

-

Data Analysis:

-

The resulting plot of current versus potential is the cyclic voltammogram.

-

From the voltammogram, determine the anodic and cathodic peak potentials and currents.

-

Analyze the shape of the voltammogram and the relationship between peak currents and the scan rate to understand the nature of the redox process (e.g., reversible, quasi-reversible, or irreversible).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cyclic voltammetry of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Spin-Coating Uniform BPhBT Films

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of uniform thin films of benzothieno[3,2-b][1]benzothiophene (BTBT) derivatives, such as the commonly studied 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT), via spin-coating. Uniform organic semiconductor films are critical for the performance and reliability of organic thin-film transistors (OTFTs) and other electronic devices.

Key Spin-Coating Parameters and Their Impact on Film Uniformity

The quality of the spin-coated BPhBT film is highly dependent on a range of parameters. Understanding and controlling these variables is essential for achieving uniform, crystalline films with desired thicknesses.

Solution Properties:

-

Concentration: The concentration of the this compound solution directly influences the final film thickness. Higher concentrations generally result in thicker films. It is crucial to ensure the complete dissolution of the this compound material in the chosen solvent to avoid aggregates in the final film.

-

Solvent: The choice of solvent is critical. The solvent must fully dissolve the this compound derivative and have appropriate volatility. A solvent that evaporates too quickly can lead to non-uniform films with defects, while a solvent that evaporates too slowly can result in excessively long processing times. Chloroform is a commonly used solvent for C8-BTBT.

-

Viscosity: The viscosity of the solution, which is related to both the concentration and the solvent properties, affects how the solution spreads on the substrate. Higher viscosity solutions can lead to thicker films.

Spin-Coater Parameters:

-

Spin Speed: The rotational speed of the spin-coater is a primary determinant of film thickness; higher spin speeds result in thinner films due to greater centrifugal force expelling more of the solution.[2]

-

Acceleration: The rate at which the spin-coater reaches its final speed can influence the film's uniformity, especially at the edges of the substrate.

-

Spin Time: The duration of the spin-coating process also affects the final film. Initially, the film thins rapidly, but as the solvent evaporates, the viscosity increases, and the thinning rate slows down.

Substrate Properties:

-

Surface Energy and Wettability: The substrate surface should be clean and have appropriate surface energy to ensure good wetting by the this compound solution. Poor wetting can lead to the formation of droplets instead of a uniform film. Substrates should ideally be hydrophilic (liquid-loving).[3]

-

Surface Treatment: Plasma treatment or the deposition of a self-assembled monolayer (SAM) can be used to modify the substrate's surface energy and improve the quality of the this compound film.

Data Presentation: Spin-Coating Parameters for C8-BTBT Films

The following table summarizes spin-coating parameters and resulting film characteristics for C8-BTBT, a representative this compound derivative, based on findings from the literature.

| Concentration | Solvent | Spin Speed (rpm) | Spin Time (s) | Film Thickness (nm) | Film Roughness (RMS, nm) | Substrate/Dielectric | Notes |

| 0.2 wt% | Chloroform | 5000 | 40 | ~20 | 2.54 | PVA | Used for flexible OTFTs.[2] |

| 20 mg/mL | - | - | - | 134 - 151 | 3.9 - 26.3 | - | Values are for films after temperature gradient treatment. |

Experimental Protocols

This section provides a detailed protocol for the spin-coating of C8-BTBT films.

1. Solution Preparation:

-

Weigh the desired amount of C8-BTBT powder and dissolve it in a suitable solvent (e.g., chloroform) to achieve the target concentration (e.g., 0.2 wt%).

-

Use a magnetic stirrer or vortex mixer to ensure complete dissolution of the C8-BTBT. Gentle heating may be applied if necessary, depending on the solvent and concentration.

-

Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate impurities.

2. Substrate Preparation:

-

Clean the substrate (e.g., silicon wafer with a dielectric layer) thoroughly. A typical cleaning procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol.

-

Dry the substrate with a stream of nitrogen gas.

-

Optional: Treat the substrate surface to modify its properties. This can include UV-ozone treatment or the deposition of a self-assembled monolayer.

3. Spin-Coating Process:

-

Place the cleaned substrate onto the chuck of the spin-coater and ensure it is centered.

-

Dispense a small amount of the C8-BTBT solution onto the center of the substrate.

-

Start the spin-coating program with the desired parameters (e.g., 5000 rpm for 40 seconds).[2] The process generally involves a dispense step, a high-speed spin step to thin the film, and a drying step.[3]

-

Once the spin-coating is complete, carefully remove the substrate from the chuck.

4. Post-Deposition Annealing:

-

Anneal the substrate on a hot plate at a temperature and for a duration suitable for the specific this compound derivative and solvent used. Annealing helps to remove residual solvent and can improve the crystallinity of the film. For instance, a post-deposition temperature gradient treatment can be employed to enhance crystalline morphology.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the spin-coating process for fabricating uniform this compound films.

Caption: Workflow for this compound film fabrication.

Advanced Techniques for Enhanced Uniformity

For applications requiring highly ordered crystalline films, advanced techniques can be employed:

-

Off-Center Spin-Coating: In this method, the substrate is intentionally placed off-center on the spin-coater chuck. This can induce a unidirectional centrifugal force, promoting the alignment of crystals in the this compound film.

-

Solvent Vapor Annealing: Exposing the spin-coated film to a solvent vapor atmosphere can promote molecular rearrangement and the formation of larger, more ordered crystalline domains.

-

Primer Template Growth: The use of a primer template on the substrate can enhance the spreadability of the this compound solution, leading to more uniform films with large-area coverage.

References

Troubleshooting & Optimization

improving the quantum efficiency of BPhBT OLEDs

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the quantum efficiency of BPhBT-based Organic Light-Emitting Diodes (OLEDs). The following sections address common experimental issues and provide detailed protocols and data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the fabrication and testing of this compound OLEDs, leading to low quantum efficiency.

Q1: My this compound OLED has very low external quantum efficiency (EQE). What are the most common causes?

A1: Low EQE in phosphorescent OLEDs (PhOLEDs), including those using blue emitters, can stem from several factors:

-

Poor Charge Balance: An imbalance between the number of holes and electrons injected into the emissive layer (EML) is a primary cause of low efficiency. If one carrier type is dominant, the excess carriers can pass through the device without recombining to form excitons, reducing the overall efficiency.[1]

-

Exciton Quenching: Several quenching mechanisms can reduce the number of radiative excitons:

-

Triplet-Triplet Annihilation (TTA): At high brightness levels, two triplet excitons can interact, with one returning to the ground state without emitting a photon.[2]

-

Triplet-Polaron Quenching (TPQ): A triplet exciton can be quenched by a charge carrier (polaron).[2]

-

Quenching at Interfaces: Excitons can be quenched at the interface between the EML and the charge transport layers if the energy levels are not well-aligned.

-

-

Inefficient Energy Transfer: For efficient light emission, the triplet energy of the host material must be higher than that of the phosphorescent dopant (like this compound). If the host's triplet energy is too low, it can lead to energy back-transfer or quenching.[3]

-

Sub-optimal Layer Thickness: The thickness of each layer in the OLED stack affects both the optical outcoupling and the electrical properties of the device. An improperly optimized layer thickness can lead to poor charge balance and optical interference effects that trap light within the device.[4][5][6]

-

Material Impurities and Device Contamination: Contamination during fabrication, especially from water and oxygen, can create traps for charge carriers and quenching sites for excitons, leading to rapid degradation and low efficiency.[7][8]

Q2: I'm observing a high turn-on voltage for my device. How can I reduce it?

A2: A high turn-on voltage is typically due to large energy barriers for charge injection at the electrode/organic interfaces or within the organic layers themselves.

-

Improve Charge Injection:

-

Hole Injection Layer (HIL): Introduce or optimize a hole injection layer between the anode (e.g., ITO) and the hole transport layer (HTL). Materials like MoO₃ or p-doped layers can reduce the hole injection barrier.[9]

-

Electron Injection Layer (EIL): Similarly, a thin electron injection layer, such as LiF or Cs₂CO₃, between the electron transport layer (ETL) and the cathode can significantly lower the electron injection barrier.[5]

-

-

Check Interfacial Integrity: Poor contact between layers can impede charge transport. Ensure clean interfaces by performing fabrication in a high-vacuum environment.

-

Dopant-Assisted Injection: In some systems, the dopant can facilitate charge injection from the transport layers into the emissive layer. Optimizing the doping concentration near the interfaces may improve injection.[10][11]

Q3: The color of my blue OLED is not pure and shows emission from the host or adjacent layers. What is the issue?

A3: This indicates incomplete energy transfer from the host to the dopant or that the recombination zone is not confined to the emissive layer.

-

Increase Doping Concentration: A low doping concentration might not be sufficient for complete host-to-guest energy transfer. However, be aware that excessively high concentrations can lead to self-quenching.

-

Improve Exciton Confinement:

-

Hole/Exciton Blocking Layer (HBL/EBL): Insert a hole-blocking layer between the EML and the ETL. This layer should have a high HOMO level to block holes from reaching the ETL and a high triplet energy to confine excitons within the EML.

-

Electron/Exciton Blocking Layer (EBL): Similarly, an electron-blocking layer between the HTL and the EML can prevent electrons from passing into the HTL.

-

-

Optimize Recombination Zone: The position of the recombination zone can be tuned by adjusting the thicknesses of the HTL and ETL. A thicker HTL will move the recombination zone closer to the EML/ETL interface, and vice-versa.[6]

Q4: My device efficiency drops significantly at higher brightness (efficiency roll-off). How can I mitigate this?

A4: Efficiency roll-off at high current densities is a major challenge, especially for blue PhOLEDs, and is primarily caused by TTA and TPQ.[2]

-

Broaden the Recombination Zone: A narrow recombination zone leads to a high local concentration of excitons and polarons, increasing the likelihood of annihilation events. Using mixed-host systems or graded doping profiles can widen the recombination zone.

-

Use Host Materials with High Carrier Mobility: Host materials with balanced and high carrier mobilities can help to distribute the charge carriers more evenly across the emissive layer, reducing the local density of excitons and polarons.[3]

-

Optimize Device Architecture: Introducing double electron transport layers or double emission layers can help manage charge transport and broaden the recombination zone, thus reducing roll-off.[12]

Quantitative Data Presentation

The choice of host material is critical for achieving high quantum efficiency in blue PhOLEDs. The following table summarizes the performance of various host materials used with the common blue phosphorescent emitter FIrpic (iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C²']picolinate), which serves as a proxy for a high-efficiency blue emitter like this compound.

| Host Material | Device Structure | Max EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) |

| mCP | ITO/TAPC/mCP:FIrpic/TPBi/LiF/Al | ~7-9% | ~15.1 | - | - |

| TPSi-F | ITO/TAPC/TPSi-F:FIrpic/TPBi/LiF/Al | 15.0 | 30.6 | - | - |

| CzPhPS | ITO/PEDOT:PSS/TAPC/CzPhPS:FIrpic/TmPyPB/LiF/Al | 17.5 | 36.7 | 37.5 | 3.1 |

| DCzPhPS | ITO/PEDOT:PSS/TAPC/DCzPhPS:FIrpic/TmPyPB/LiF/Al | 16.1 | - | - | - |

| TCTA:2PO (Exciplex) | ITO/TAPC/TCTA:2PO:FIrpic/TPBi/LiF/Al | 14.6 | 29.2 | - | - |

Data compiled from multiple sources for general comparison.[13][14][15]

Experimental Protocols

Fabrication of a this compound OLED by Vacuum Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation, a standard technique for producing high-quality devices.[16][17]

1.1. Substrate Preparation:

-

Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

-

Clean the substrates by sequentially sonicating in a series of solvents: detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).[17]

-

Dry the substrates using a nitrogen gun.

-

Treat the substrates with oxygen plasma for 5-10 minutes to remove organic residues and increase the work function of the ITO.[17]

1.2. Organic and Metal Layer Deposition:

-

Immediately transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. The deposition rates should be carefully controlled using a quartz crystal microbalance.

-

Hole Injection Layer (HIL): e.g., MoO₃ (5 nm) at a rate of 0.1-0.2 Å/s.

-

Hole Transport Layer (HTL): e.g., TAPC (40 nm) at a rate of 1-2 Å/s.

-

Emissive Layer (EML): Co-evaporate the host material and this compound. For example, a common host for blue emitters is mCP. A typical doping concentration is 6-15%. The total thickness of the EML is usually around 20-30 nm, deposited at a rate of 1-2 Å/s.

-

Hole Blocking/Electron Transport Layer (HBL/ETL): e.g., TPBi (30-50 nm) at a rate of 1-2 Å/s. The thickness of the ETL is a critical parameter to optimize for charge balance.[4]

-

Electron Injection Layer (EIL): e.g., LiF (1 nm) at a slow rate of 0.1 Å/s.

-

Cathode: e.g., Aluminum (Al) (100 nm) at a rate of 5-10 Å/s.

-

1.3. Encapsulation:

-

After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air.

-

Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from oxygen and moisture.

Measurement of External Quantum Efficiency (EQE)

The EQE is a crucial parameter for evaluating OLED performance.[18]

2.1. Equipment:

-

Source meter unit (e.g., Keithley 2400).

-

Calibrated photodiode with a known spectral response.